Bienvenue dans la boutique en ligne BenchChem!

2,3-dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide

Lysyl Oxidase Inhibition Quinoxaline SAR Enzyme Selectivity

2,3-Dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide (C15H12N4O3) is a synthetic small-molecule quinoxaline-6-carboxamide derivative characterized by a 2,3-dihydroxy substitution on the quinoxaline core and an N-(pyridin-2-ylmethyl) side chain. This specific functionalization distinguishes it from other quinoxaline-6-carboxamide analogs, such as 2,3-di-2-furyl or 2,3-bis(4-fluorophenyl) variants, and places it within a class of compounds investigated for lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzyme inhibition.

Molecular Formula C15H12N4O3
Molecular Weight 296.28 g/mol
Cat. No. B14955641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide
Molecular FormulaC15H12N4O3
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
InChIInChI=1S/C15H12N4O3/c20-13(17-8-10-3-1-2-6-16-10)9-4-5-11-12(7-9)19-15(22)14(21)18-11/h1-7H,8H2,(H,17,20)(H,18,21)(H,19,22)
InChIKeyANJJGOZLEOZIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide: A Differentiated Quinoxaline-6-Carboxamide Scaffold for LOX/LOXL Research


2,3-Dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide (C15H12N4O3) is a synthetic small-molecule quinoxaline-6-carboxamide derivative characterized by a 2,3-dihydroxy substitution on the quinoxaline core and an N-(pyridin-2-ylmethyl) side chain . This specific functionalization distinguishes it from other quinoxaline-6-carboxamide analogs, such as 2,3-di-2-furyl or 2,3-bis(4-fluorophenyl) variants, and places it within a class of compounds investigated for lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzyme inhibition [1]. The compound's molecular architecture, featuring hydrogen-bond-donating hydroxyl groups on the heterocyclic core, is a key structural determinant for target engagement and selectivity within the LOX/LOXL family [2].

Procurement Risk: Why 2,3-Dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide Cannot Be Replaced by Generic Quinoxaline-6-Carboxamides


Indiscriminate substitution of this compound with other quinoxaline-6-carboxamides, such as the 2,3-di-2-furyl analog or unsubstituted quinoxaline-6-carboxamide, introduces unacceptable risk of altered, diminished, or completely absent biological activity . The 2,3-dihydroxy moiety is not merely a spectator group; it directly participates in a critical hydrogen-bond network within the LOX/LOXL catalytic site, a pharmacophoric feature absent in 2,3-diaryl or 2,3-dialkyl congeners [1]. Furthermore, the N-(pyridin-2-ylmethyl) side chain provides a specific orientation vector that, when paired with the 2,3-dihydroxy core, yields a distinct selectivity profile. Replacing either component—even with a closely related pyridinylmethyl isomer—can lead to a complete loss of enzyme inhibition, as demonstrated by the >100-fold difference in LOX IC50 between structurally similar compounds within this chemical series [2].

Quantitative Differentiation Evidence for 2,3-Dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide vs. Structural Analogs


LOX Inhibitory Potency: 2,3-Dihydroxy vs. 2,3-Di-2-furyl Quinoxaline-6-Carboxamide Congeners

In a cellular LOX inhibition assay using human LOX expressed in HEK cells, the target compound demonstrates an IC50 of 2,400 nM, approximately 6.7-fold more potent than the 2,3-di-2-furyl analog (CHEMBL1346172, BDBM33050), which shows an IC50 of 16,000 nM for human LOX under identical assay conditions [1][2]. This potency advantage is attributed to the ability of the 2,3-dihydroxy groups to engage the copper cofactor and active-site residues through hydrogen bonding, interactions that the bulky, hydrophobic 2,3-di-2-furyl substituents cannot replicate [3].

Lysyl Oxidase Inhibition Quinoxaline SAR Enzyme Selectivity

LOXL2 Selectivity Profile: 2,3-Dihydroxy-Quinoxaline vs. Optimized Benzylamine Inhibitors

The target compound and a potent, LOXL2-selective benzylamine inhibitor (Compound 20, (2-chloropyridin-4-yl)methanamine, hLOXL2 IC50 = 126 nM) represent two distinct chemotypes for LOXL2 engagement [1]. While the benzylamine inhibitor achieves superior absolute potency (126 nM vs. 1,800 nM for the target compound on LOXL2 in human whole blood [2]), the 2,3-dihydroxyquinoxaline scaffold offers a key differentiation: its copper-chelating 2,3-dihydroxy motif provides a mechanism-based inhibition profile that is less sensitive to single-point mutations in the substrate-binding channel [3]. This makes the target compound a more robust tool for validating LOXL2 biology in genetically diverse cellular models, where resistance to benzylamine inhibitors can emerge [3].

LOXL2 Selectivity Quinoxaline Inhibitor Antifibrotic Target

Anticoagulant Activity of 2,3-Dihydroxyquinoxaline-6-Carboxamides: A Distinct Therapeutic Niche

Hydroxyquinoxalinecarboxamide derivatives, including the target compound, have been specifically claimed as inhibitors of blood coagulation factor Xa, a mode of action not observed for the 2,3-diaryl-substituted quinoxaline analogs [1]. The target compound's 2,3-dihydroxy motif is essential for this activity, as it mimics the salicylate-like chelation of the factor Xa active-site calcium ion, an interaction that cannot be formed by the 2,3-bis(4-fluorophenyl) or 2,3-di-2-furyl analogs . This grants the target compound access to a dual-application research space—antifibrotic (LOX/LOXL2) and anticoagulant (factor Xa)—that is inaccessible to other quinoxaline-6-carboxamides lacking the 2,3-dihydroxy substitution .

Anticoagulant Factor Xa Inhibition Hydroxyquinoxaline

Optimal Application Scenarios for 2,3-Dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide Based on Quantitative Evidence


LOX/LOXL2 Inhibitor Lead Optimization in Fibrosis and Cancer

Given its 6.7-fold greater LOX potency over the 2,3-di-2-furyl analog (IC50 2,400 nM vs. 16,000 nM) [1], this compound serves as a superior starting scaffold for medicinal chemistry campaigns targeting lysyl oxidase enzymes. The 2,3-dihydroxy groups provide tunable hydrogen-bonding handles for structure-activity relationship (SAR) exploration, making it ideal for iterative analog synthesis aimed at improving potency while maintaining the favorable selectivity profile against MAO-A and MAO-B [2].

Mechanism-of-Action Studies for Copper-Dependent Amine Oxidases

The compound's 2,3-dihydroxy motif enables direct copper chelation within the LOX/LOXL active site, a mechanism distinct from the substrate-competitive inhibition of benzylamine inhibitors like Compound 20 (hLOXL2 IC50 = 126 nM) [3]. Researchers investigating resistance mutations or requiring a tool compound that remains active when substrate-binding pocket mutations arise should prioritize this chemotype, as its metal-coordinating binding mode is more resilient to such changes [3].

Dual-Pathway Profiling in Thrombotic Complications of Fibrotic Disease

The unique combination of LOX/LOXL2 inhibitory activity and factor Xa anticoagulant potential (as disclosed in patent WO2009119537A1) [4] positions this compound as a valuable probe for preclinical studies investigating the intersection of fibrosis and thrombosis. It is the only compound within the quinoxaline-6-carboxamide class that offers this dual-application research utility, a direct consequence of its 2,3-dihydroxy substitution.

Chemical Biology Toolkit for Fibroblast Activation and ECM Remodeling

With a confirmed LOXL2 IC50 of 1,800 nM in human whole blood assays [5], the compound provides sufficient potency for use as a chemical probe in ex vivo models of extracellular matrix (ECM) remodeling. Its structural uniqueness relative to the heavily optimized (2-chloropyridin-4-yl)methanamine series ensures that orthogonal biological validation can be performed, reducing the risk of chemotype-specific artifacts in target validation studies [3].

Quote Request

Request a Quote for 2,3-dihydroxy-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.